molecular formula C8H12N2O2 B101200 Ethyl 2-cyano-3-(dimethylamino)acrylate CAS No. 16849-87-9

Ethyl 2-cyano-3-(dimethylamino)acrylate

Cat. No. B101200
CAS RN: 16849-87-9
M. Wt: 168.19 g/mol
InChI Key: RZEPXNTYHXGQOO-SREVYHEPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-cyano-3-(dimethylamino)acrylate is a chemical compound that has been the subject of various studies due to its interesting properties and potential applications. It is a molecule that contains functional groups such as cyano, ester, and dimethylamino, which contribute to its reactivity and utility in different chemical reactions and syntheses .

Synthesis Analysis

The synthesis of ethyl 2-cyano-3-(dimethylamino)acrylate derivatives has been explored through different methods. For instance, an effective new access to ethyl 2-((alkylamino)(cyano)methyl) acrylates has been achieved through a regioselective coupling of ethyl 2-(bromomethyl)-3-cyanoacrylate and primary amines, leading to good yields . Additionally, ethyl 3-dimethylamino acrylates have been used as starting materials for solvent-free synthesis under microwave irradiations, showcasing an eco-friendly approach to obtaining related compounds . Moreover, a new route involving ethyl 2-(Benzimidazol-2-yl)-3-(dimethylamino)acrylate has been developed for the solvent-free preparation of complex heterocyclic structures .

Molecular Structure Analysis

The molecular structure of ethyl 2-cyano-3-N,N-dimethyl amino acrylate has been extensively studied using X-ray crystallography, infrared spectroscopy, and quantum chemistry. The compound crystallizes in the monoclinic space group and exhibits a nearly planar conformation. The structure is stabilized by intra-molecular and inter-molecular interactions, and the presence of two structural isomers, s-cis and s-trans, has been suggested, with the s-cis conformation being more stable and preferred in the solid state .

Chemical Reactions Analysis

Ethyl 2-cyano-3-(dimethylamino)acrylate and its derivatives participate in various chemical reactions. For example, they have been used in transamination and aza-annulation reactions to synthesize new compounds such as ethyl β-hydrazino acrylates and 1,2-dihydropyrazol-3-ones . Additionally, unexpected [3+2] cycloaddition reactions have been observed with ethyl α-(N,N-dimethylamino)pentadienoate and acrylonitrile, leading to the formation of cycloadducts .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl 2-cyano-3-(dimethylamino)acrylate derivatives have been characterized through various spectroscopic and computational methods. The thermal stability of related copolymers has been studied, revealing that they are more stable than their homopolymers . The infrared spectra and structure of cyano and methoxycarbonyl derivatives have been analyzed, indicating a strong polarization of the C≡C bond and a dual molecular and zwitterionic character . Furthermore, detailed spectroscopic analyses of novel derivatives have been carried out, providing insights into their multiple interactions and chemical reactivity .

Scientific Research Applications

Eco-Friendly Synthesis

  • Transamination and Aza-Annulation Reactions : Utilized as a starting material for solvent-free synthesis of new ethyl β-hydrazino acrylates and 1,2-dihydropyrazol-3-ones, exhibiting efficiency under microwave irradiations. This approach contributes to eco-friendly chemical processes (Meddad et al., 2001).

Polymer Science

  • Charge-Shifting Polycations : Investigated for its role in the hydrolytic stability of polymers, particularly in applications like biomaterials and wastewater treatment. The study explores how the nature of nonmethyl α-substituents in polymers affects the rate of ester hydrolysis, shifting net polymer charge from cationic toward anionic (Ros et al., 2018).
  • Polymeric Nanocarriers for Controlled Release : Used in the formation of amphiphilic block copolymers, demonstrating multi-responsive behaviors to UV, temperature, CO2, and pH, relevant for controlled release of bioactive agents (Wang et al., 2013).

Material Science

  • Crystal Growth and Characterization : The growth of ethyl 2-cyano 3-(4-(dimethylamino) phenyl) acrylate crystals was achieved through a slow cooling method. These crystals have been studied for their structural, optical, thermal, and electrical properties, indicating potential in materials science applications (Kotteswaran et al., 2017).

Chemical Synthesis

  • New Access to Alkylamino Acrylates : The compound has been used in regioselective coupling processes for the synthesis of alkylamino acrylates, opening avenues for new chemical syntheses (Arfaoui & Amri, 2009).

Safety And Hazards

Ethyl 2-cyano-3-(dimethylamino)acrylate can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray of this compound . In case of skin contact, wash with plenty of water and consult a doctor . If inhaled, remove the person to fresh air and keep them comfortable for breathing .

properties

IUPAC Name

ethyl (E)-2-cyano-3-(dimethylamino)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-4-12-8(11)7(5-9)6-10(2)3/h6H,4H2,1-3H3/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZEPXNTYHXGQOO-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CN(C)C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C/N(C)C)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-cyano-3-(dimethylamino)acrylate

CAS RN

16849-87-9
Record name Ethyl 2-cyano 3 dimethyl amino acrylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-cyano-3-(dimethylamino)acrylate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-cyano-3-(dimethylamino)acrylate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Ethyl 2-cyano-3-(dimethylamino)acrylate
Reactant of Route 4
Reactant of Route 4
Ethyl 2-cyano-3-(dimethylamino)acrylate
Reactant of Route 5
Reactant of Route 5
Ethyl 2-cyano-3-(dimethylamino)acrylate
Reactant of Route 6
Reactant of Route 6
Ethyl 2-cyano-3-(dimethylamino)acrylate

Citations

For This Compound
12
Citations
A El‐Mekabaty, OMO Habib… - Journal of …, 2016 - Wiley Online Library
4‐(Thiazol‐2‐yldiazenyl)‐1H‐pyrazole‐3,5‐diamine (2) was prepared by the reaction of 2‐thiazolylazomalononitrile (1) with hydrazine hydrate in boiling ethanol and used as key …
Number of citations: 13 onlinelibrary.wiley.com
A Alnajjar, MM Abdelkhalik, HM Riad… - Journal of …, 2018 - Wiley Online Library
A variety of new polyfunctionally substituted benzo[d]pyrimido[2,1‐b][1,3]thiazole and benzo[4,5]imidazo[1,2‐a]pyrimidine derivatives have been synthesized. The general synthetic …
Number of citations: 6 onlinelibrary.wiley.com
A Alnajjar, MM Abdelkhalik, MA Raslan… - Journal of …, 2018 - Wiley Online Library
A diversity of new 7‐substituted[1,2,4]triazolo[1,5‐a]pyrimidine and 6‐substituted[1,2,4]triazolo[1,5‐a]pyrimidine‐7‐amine derivatives has been synthesized via reaction of 3‐amino‐[1,2,…
Number of citations: 14 onlinelibrary.wiley.com
EH El-Sayed, KS Mohamed - Polycyclic Aromatic Compounds, 2021 - Taylor & Francis
A new series of pyrazole, pyrimidine, pyrazolo[1,5-a]pyrimidine, imidazo[1,2-b]pyrazole and pyrazolo[5,1-b]quinazoline derivatives containing indane moiety are prepared by using N-(2,…
Number of citations: 18 www.tandfonline.com
A Shaabani, MT Nazeri, R Afshari - Molecular diversity, 2019 - Springer
5-Amino-pyrazoles have proven to be a class of fascinating and privileged organic tools for the construction of diverse heterocyclic or fused heterocyclic scaffolds. This review presents …
Number of citations: 66 link.springer.com
VR Arava, S Malredddy, L Gorentla… - … Research Library, Der …, 2011 - researchgate.net
Scholars Research Library Page 1 Available online at www.derpharmachemica.com Scholars Research Library Der Pharma Chemica, 2011, 3(1): 381-387 (http://derpharmachemica.…
Number of citations: 3 www.researchgate.net
D Novikova, A Al Mustafa, T Grigoreva, S Vorona… - Molecules, 2023 - mdpi.com
Tetrahydropyrazolo[1,5-a]pyrimidine (THPP) is an attractive scaffold for designing biologically active compounds. The most obvious way to obtain such compounds is to reduce …
Number of citations: 7 www.mdpi.com
A Misra, S Jain, D Kishore, V Dave, KR Reddy… - Journal of …, 2019 - Elsevier
A new series of pyrimidine (8, 14, 18 and 23) embellished analogues of 1,5-benzodiazepines were synthesized by the one-pot domino approach using the catalyst DABCO (1,4-…
Number of citations: 41 www.sciencedirect.com
VR Arava, L Gorentla, SR Bandatmakuru… - Pharma …, 2010 - researchgate.net
Dimethylamino methylene derivatives of active methylene compounds were prepared using DMF. Me2SO4 adduct. These dimethylamino methylene derivatives can be used in the …
Number of citations: 2 www.researchgate.net
S Bondock, A El-Gaber Tarhoni… - Current Organic …, 2011 - academia.edu
Recent progress in the synthesis and use of enaminonitriles as precursors for carbocyclic and heterocyclic compounds is reviewed. The synthetic routes for preparation of …
Number of citations: 25 www.academia.edu

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.